5-Methyl-4-(piperidin-4-yloxy)isoxazole
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Overview
Description
4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine is a chemical compound that features a piperidine ring substituted with a 5-methyl-1,2-oxazole moiety. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . The reaction conditions are generally mild, with the cyclodehydration occurring at room temperature and the oxidation being carried out in a packed reactor.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of flow chemistry techniques to ensure safety and scalability . The use of manganese dioxide in a packed reactor allows for continuous production, reducing the risk of blockages and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: This can take place with leaving groups at the C2 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Dimethylformamide can be used for formylation reactions.
Nucleophilic Aromatic Substitution: Requires suitable leaving groups and nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine involves its interaction with various molecular targets and pathways. The oxazole moiety is known to bind to specific receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . The presence of both the piperidine and oxazole rings allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-methyl-4-piperidin-4-yloxy-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O2/c1-7-9(6-11-13-7)12-8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
OVJSSYSAVHUBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)OC2CCNCC2 |
Origin of Product |
United States |
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